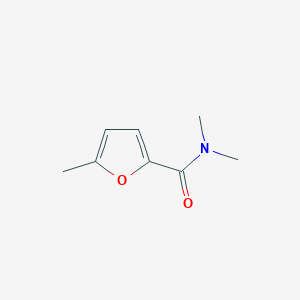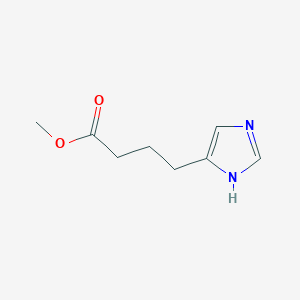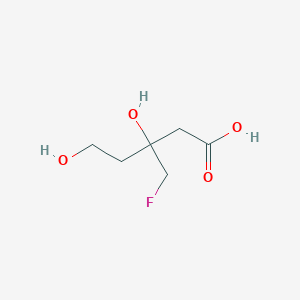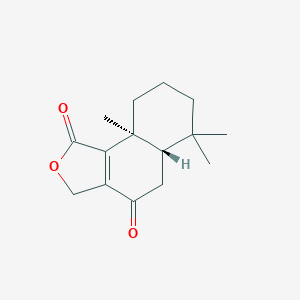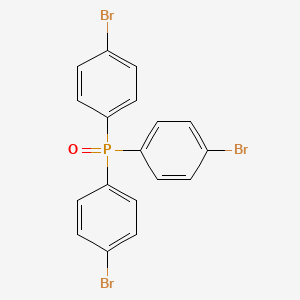
Tris(4bromophenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromophenyl)phosphine oxide is an organophosphorus compound characterized by the presence of three 4-bromophenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphine oxide can be synthesized through the reaction of tris(4-bromophenyl)phosphine with an oxidizing agent. One common method involves the oxidation of tris(4-bromophenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction typically proceeds as follows:
Tris(4-bromophenyl)phosphine+H2O2→Tris(4-bromophenyl)phosphine oxide+H2O
Industrial Production Methods: In an industrial setting, the production of tris(4-bromophenyl)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to tris(4-bromophenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(4-bromophenyl)phosphine.
Substitution: Substituted tris(4-bromophenyl)phosphine oxides with various functional groups.
Applications De Recherche Scientifique
Tris(4-bromophenyl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.
Materials Science: Incorporated into the design of novel materials, including polymers and frameworks with specific electronic and structural properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: Employed in the development of flame retardants, plasticizers, and other industrial additives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which tris(4-bromophenyl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry The phosphorus atom in the compound can form bonds with metal centers, facilitating various catalytic processes
Comparaison Avec Des Composés Similaires
- Tris(4-chlorophenyl)phosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine oxide
Comparison: Tris(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization possibilities. Additionally, the electronic effects of bromine can influence the compound’s coordination behavior and catalytic activity, making it a valuable ligand in various applications.
Propriétés
Numéro CAS |
900-99-2 |
|---|---|
Formule moléculaire |
C18H12Br3OP |
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
1-bis(4-bromophenyl)phosphoryl-4-bromobenzene |
InChI |
InChI=1S/C18H12Br3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Clé InChI |
QVKXFHZXOLIUKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
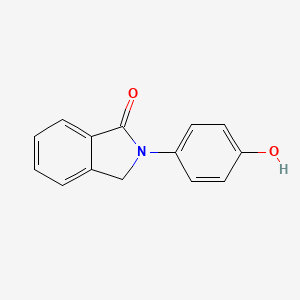
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
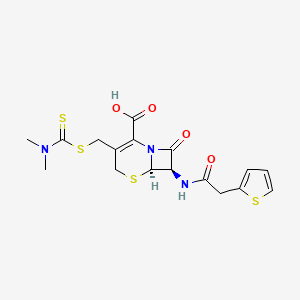
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
